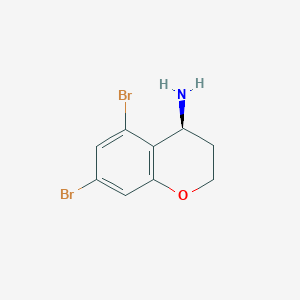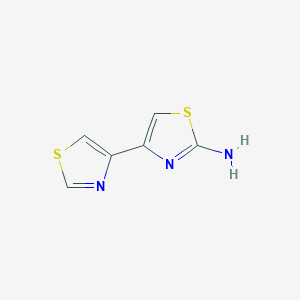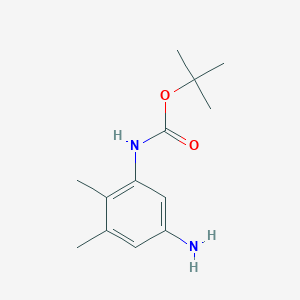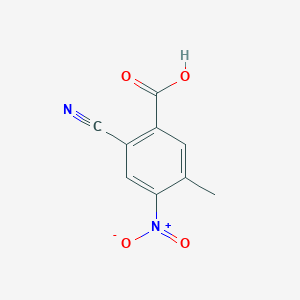
2-Cyano-5-methyl-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-methyl-4-nitrobenzoic acid: is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a cyano group (-CN), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 2-Cyano-5-methylbenzoic acid: The nitration process involves the introduction of a nitro group into the aromatic ring. This can be achieved by treating 2-Cyano-5-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process that includes the nitration of toluene derivatives followed by the introduction of the cyano group through a Sandmeyer reaction. The final step involves the oxidation of the methyl group to form the carboxylic acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 2-Cyano-5-methyl-4-nitrobenzoic acid can be oxidized to form 2-Cyano-5-carboxy-4-nitrobenzoic acid.
Reduction: Reduction of the nitro group yields 2-Cyano-5-methyl-4-aminobenzoic acid.
Substitution: Substitution of the cyano group can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of nitroaromatic compounds in biological systems.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-5-methyl-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The compound’s effects are mediated through its ability to modify proteins and nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
- 2-Cyano-4-nitrobenzoic acid
- 5-Methyl-2-nitrobenzoic acid
- 4-Nitrobenzoic acid
Comparison:
- 2-Cyano-5-methyl-4-nitrobenzoic acid is unique due to the presence of both a cyano and a nitro group on the same aromatic ring, which imparts distinct chemical reactivity and potential applications.
- 2-Cyano-4-nitrobenzoic acid lacks the methyl group, which affects its reactivity and physical properties.
- 5-Methyl-2-nitrobenzoic acid does not have the cyano group, limiting its use in certain nucleophilic substitution reactions.
- 4-Nitrobenzoic acid lacks both the cyano and methyl groups, making it less versatile in synthetic applications.
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-cyano-5-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c1-5-2-7(9(12)13)6(4-10)3-8(5)11(14)15/h2-3H,1H3,(H,12,13) |
InChI Key |
WPSXASCMGMOIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



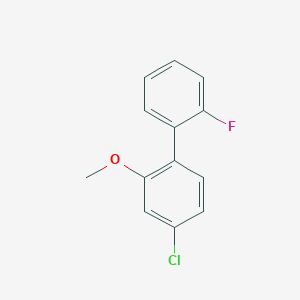
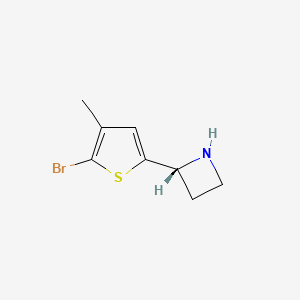
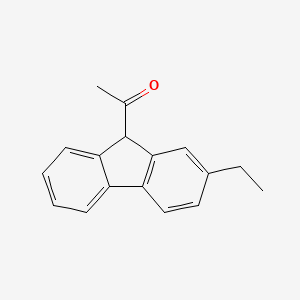
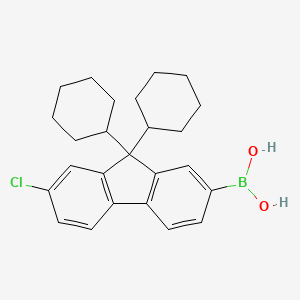
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
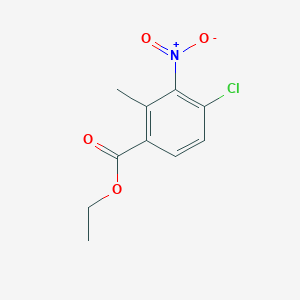
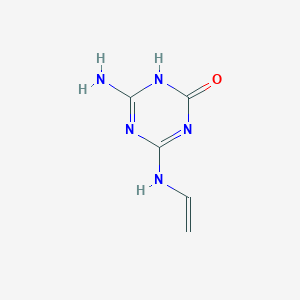
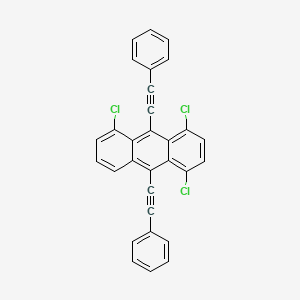
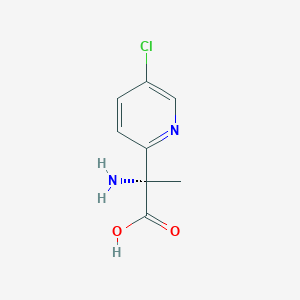
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
